3,4-Diethylaniline

概述

描述

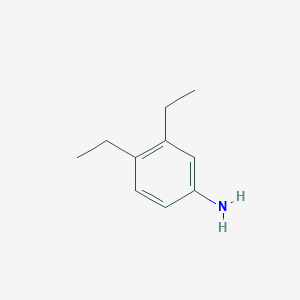

3,4-Diethylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a colorless to pale yellow liquid with a distinct amine-like odor.

准备方法

Synthetic Routes and Reaction Conditions:

-

Alkylation of Aniline: One common method for synthesizing 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HX} ] where X is a halogen such as chlorine or bromine.

-

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,4-diethyl nitrobenzene using a suitable catalyst such as palladium on carbon. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow alkylation of aniline with ethyl halides in the presence of a catalyst. This method allows for efficient and scalable production of the compound.

化学反应分析

Types of Reactions:

Oxidation: 3,4-Diethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, sulfonic acids, and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3,4-Diethylnitrobenzene, 3,4-Diethylnitrosobenzene.

Reduction: 3,4-Diethylcyclohexylamine.

Substitution: 3,4-Diethylhalobenzene, 3,4-Diethylsulfonylbenzene.

科学研究应用

Chemical Synthesis

1. Precursor for Dyes and Pigments

3,4-Diethylaniline is primarily utilized as a precursor in the synthesis of various dyes and pigments. It can be involved in the production of triarylmethane dyes, which are important in the textile industry. The compound's ability to undergo electrophilic substitution reactions makes it a valuable building block in organic synthesis.

2. Synthesis of Pharmaceuticals

The compound has been explored for its potential use in pharmaceutical applications. Its derivatives have been studied for their biological activities, including antibacterial and anticancer properties. For instance, research indicates that modifications of diethylaniline compounds can lead to enhanced efficacy against certain cancer cell lines.

Biological Applications

1. Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound reveals insights into its metabolic pathways and potential toxicological effects. Studies have shown that this compound can undergo N-hydroxylation, which is a critical step in its metabolic activation. The resulting metabolites may exhibit varying degrees of toxicity, which is essential for assessing safety in pharmaceutical formulations .

2. Mutagenicity Studies

In vitro and in vivo studies have assessed the mutagenic potential of this compound. While some derivatives exhibit mutagenic properties, this compound itself has shown variable results depending on the assay conditions used. For instance, it was found to be non-mutagenic in certain chromosome aberration assays but showed DNA damage in others . This highlights the need for careful evaluation when considering its use in consumer products.

Environmental Impact

1. Biodegradation Studies

The environmental fate of this compound has been investigated concerning its biodegradation capabilities. Studies indicate that certain microbial strains can effectively degrade this compound, suggesting potential bioremediation applications for contaminated sites . Understanding the biodegradation pathways is crucial for developing strategies to mitigate environmental pollution.

Data Tables

| Study Type | Findings |

|---|---|

| Mutagenicity Assays | Variable results; non-mutagenic in some assays |

| Pharmacokinetics | Undergoes N-hydroxylation; metabolites exhibit toxicity |

| Biodegradation | Effective degradation by specific microbial strains |

Case Studies

Case Study 1: Pharmaceutical Development

A recent study focused on synthesizing novel derivatives of this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments . This case illustrates the potential for developing new therapeutic agents based on this compound.

Case Study 2: Environmental Remediation

In an environmental study, researchers evaluated the biodegradation of this compound in contaminated soil samples using specific microbial consortia. The results showed a substantial reduction in concentration over a period of weeks, indicating effective bioremediation potential . This finding emphasizes the importance of understanding microbial interactions with synthetic compounds.

作用机制

The mechanism of action of 3,4-Diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, in enzymatic reactions, this compound may bind to the active site of the enzyme, either enhancing or inhibiting its catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

3,4-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups. It is used in the production of dyes and pigments.

3,4-Diethylphenol: Similar in structure but with a hydroxyl group instead of an amino group. It is used as an intermediate in organic synthesis.

3,4-Diethylbenzaldehyde: Similar in structure but with an aldehyde group instead of an amino group. It is used in the synthesis of fragrances and flavoring agents.

Uniqueness: 3,4-Diethylaniline is unique due to the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of the amino group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

生物活性

3,4-Diethylaniline, a derivative of aniline, is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its genotoxicity, carcinogenic potential, and other relevant biological effects.

Chemical Structure:

- Molecular Formula: C12H17N

- IUPAC Name: this compound

- CAS Number: 91-66-7

Genotoxicity and Carcinogenic Potential

Research indicates that aromatic amines, including this compound, can exhibit genotoxic properties. A study on related compounds suggests that these substances can lead to the formation of reactive oxygen species (ROS), which are implicated in DNA damage and mutagenesis. Specifically, the mechanism involves redox cycling and the generation of ROS rather than direct covalent DNA adduct formation .

Key Findings:

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of various substituted anilines on cancer cell lines. Although specific studies on this compound are scarce, related compounds have shown significant activity against breast cancer cell lines (T47D and MCF-7) and cervical cancer cells (HeLa). The mechanisms often involve apoptosis induction and inhibition of cell proliferation .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2b | T47D | 2.3 | Anticancer |

| 2c | T47D | 12.1 | Anticancer |

| 2j | T47D, HeLa | 16.0 | Anticancer |

| Doxorubicin (DOX) | T47D | 15.5 | Positive Control |

Toxicological Effects

The toxicological profile of this compound includes several adverse effects observed in animal studies. These effects may result from both acute and chronic exposure.

Observations:

属性

IUPAC Name |

3,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKHLQNEMUMGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624976 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-14-8 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。